4-(Chloromethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one
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Overview
Description
4-(Chloromethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one typically involves the reaction of a pyrrolidinone derivative with a chloromethylating agent. The reaction conditions may include the use of solvents such as dichloromethane or chloroform, and catalysts like Lewis acids to facilitate the chloromethylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)pyrrolidin-2-one: A simpler analog with similar reactivity.
1-(2-oxopentan-3-yl)pyrrolidin-2-one: Lacks the chloromethyl group but shares the pyrrolidinone core structure.
Uniqueness
4-(Chloromethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one is unique due to the presence of both the chloromethyl and oxopentan-3-yl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
925246-49-7 |
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Molecular Formula |
C10H16ClNO2 |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
4-(chloromethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H16ClNO2/c1-3-9(7(2)13)12-6-8(5-11)4-10(12)14/h8-9H,3-6H2,1-2H3 |
InChI Key |
KJAVPYZHDYMOHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C)N1CC(CC1=O)CCl |
Origin of Product |
United States |
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